8-(1,3-Dioxolan-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline with a 1,3-dioxole ring. The quinoline moiety consists of a benzene ring fused to a pyridine ring, which is known for its diverse biological activities and applications in medicinal chemistry. The inclusion of the dioxole group enhances the compound's properties, potentially influencing its reactivity and biological interactions. This structural uniqueness allows for various modifications that could lead to enhanced efficacy and specificity in therapeutic applications.
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related compounds with desired properties.
Compounds containing the quinoline structure exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects. The 8-(1,3-Dioxolan-2-yl)quinoline variant has garnered attention due to its potential applications in pharmaceuticals. It has been investigated for its ability to interact with specific molecular targets in biological systems, which may lead to various biochemical effects. The mechanism of action often involves interactions with enzymes or receptors, making it a candidate for further research in drug development .
The synthesis of 8-(1,3-Dioxolan-2-yl)quinoline typically involves the reaction of quinoline derivatives with suitable dioxolane precursors. Common methods include:
These synthetic routes are optimized for higher yields and cost-effectiveness.
8-(1,3-Dioxolan-2-yl)quinoline has potential applications across several fields:
The unique structure allows it to function effectively in these diverse applications.
Interaction studies involving 8-(1,3-Dioxolan-2-yl)quinoline focus on its binding affinity and mechanism of action with biological targets. Techniques used in these studies include:
These studies are crucial for understanding how modifications to the compound can enhance its efficacy or reduce side effects.
Several compounds share structural similarities with 8-(1,3-Dioxolan-2-yl)quinoline. Notable examples include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Quinolin-8-ol | Hydroxy group at position 8 | Potent chelating agent; used in various therapeutic applications |
| 4-(1,3-Dioxolan-2-yl)quinoline | Dioxole ring substituted at position 4 | Enhanced solubility and reactivity |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Known for its chelating properties and broad biological activity |
| Quinoline N-Oxide | Oxidized form of quinoline | Enhanced solubility and reactivity; used in various chemical syntheses |
The unique combination of the quinolin-8-ol moiety and the 1,3-dioxolane ring in 8-(1,3-Dioxolan-2-yl)quinoline imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds. This structural modification may allow it to engage in different types of interactions, enhancing its potential utility in medicinal chemistry compared to simpler analogs.
Density functional theory calculations have emerged as a cornerstone methodology for investigating the electronic properties of 8-(1,3-Dioxolan-2-yl)quinoline and related quinoline derivatives. The electronic structure analysis of this compound provides fundamental insights into its molecular orbital characteristics, energy levels, and overall stability through comprehensive quantum mechanical calculations [1] [2].
The molecular electronic configuration of 8-(1,3-Dioxolan-2-yl)quinoline demonstrates characteristic features of the quinoline ring system modified by the dioxolane substitution. Theoretical calculations using the B3LYP functional with various basis sets reveal that the compound maintains the aromatic character typical of quinoline derivatives while experiencing electronic perturbations due to the electron-donating properties of the dioxolane ring [3] [4].
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly influenced by the dioxolane substituent. Computational studies on similar quinoline derivatives have shown HOMO energies ranging from -7.193 eV to -2.870 eV, with corresponding LUMO energies between -2.762 eV and -0.157 eV, resulting in energy gaps that influence the compound's chemical reactivity and stability [5] [6].
The electron density distribution analysis reveals that the quinoline nitrogen atom maintains its characteristic basicity, with the lone pair electrons occupying an sp2 orbital perpendicular to the aromatic system. This configuration is crucial for the compound's potential biological activity, as it allows for coordination with metal centers and participation in hydrogen bonding interactions [3] [7].
Electronic Properties Data Table
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -7.193 eV | B3LYP/6-311++G(d,p) | [6] |
| LUMO Energy | -2.762 eV | B3LYP/6-311++G(d,p) | [6] |
| Energy Gap | 4.430 eV | B3LYP/6-311++G(d,p) | [6] |
| Electronegativity | 4.977 eV | B3LYP/6-311++G(d,p) | [6] |
| Chemical Hardness | 2.215 eV | B3LYP/6-311++G(d,p) | [6] |
| Electrophilicity Index | 5.592 | B3LYP/6-311++G(d,p) | [6] |
Molecular electrostatic potential surface calculations provide additional insight into the charge distribution and reactive sites of 8-(1,3-Dioxolan-2-yl)quinoline. The electron-rich regions around the dioxolane oxygen atoms and the quinoline nitrogen create favorable sites for electrophilic attack, while the aromatic carbon atoms exhibit varying degrees of electron deficiency suitable for nucleophilic interactions [8] [9].
Time-dependent density functional theory calculations reveal absorption characteristics in the ultraviolet region, with strong π→π* transitions characteristic of the extended aromatic system. These electronic transitions are slightly red-shifted compared to unsubstituted quinoline due to the electron-donating effect of the dioxolane ring, resulting in modified photophysical properties [4] [10].
Natural bond orbital analysis demonstrates significant charge delocalization within the quinoline ring system, with second-order perturbation energies indicating stabilizing interactions between donor and acceptor orbitals. The dioxolane ring contributes to this stabilization through hyperconjugative effects involving the C-O bonds and the aromatic π-system [8] [6].
Molecular docking studies of 8-(1,3-Dioxolan-2-yl)quinoline with various kinase domain targets represent a critical computational approach for understanding the compound's potential therapeutic applications. These simulations provide detailed insights into binding modes, interaction patterns, and selectivity profiles across different protein kinase families [11] [12].
Protein kinase targets demonstrate particular relevance for quinoline-based compounds, with extensive docking studies revealing favorable binding interactions within ATP-binding sites. The kinase domain structure, characterized by conserved regions including the hinge region, activation loop, and ATP-binding pocket, provides multiple interaction opportunities for 8-(1,3-Dioxolan-2-yl)quinoline [13] [14].
Docking simulations with tyrosine kinases, including BCR-ABL1, EGFR, and VEGFR-2, demonstrate that quinoline derivatives consistently adopt binding poses that maximize hydrogen bonding interactions with key residues in the hinge region. The dioxolane moiety of 8-(1,3-Dioxolan-2-yl)quinoline contributes additional polar contacts that enhance binding affinity and specificity [15] [16].
| Target Kinase | Binding Energy (kcal/mol) | Key Interactions | RMSD (Å) | Reference |
|---|---|---|---|---|
| BCR-ABL1 | -13.04 | HN of D810 | 1.31 | [12] |
| EGFR | -6.16 | 3 hydrogen bonds | - | [17] |
| GSK-3β | -11.07 | OH of T670, O=C of E640 | 6.13 | [12] |
| CDK4 | -12.60 | Multiple H-bonds | 7.28 | [18] |
Glycogen synthase kinase-3 beta (GSK-3β) represents a particularly interesting target for quinoline derivatives, with computational studies revealing specific binding modes that involve interactions with critical residues such as Val135 and Asp133 in the hinge region. The dioxolane substitution pattern enhances selectivity by providing additional steric constraints that favor GSK-3β over related kinases [19] [20].
The binding pose analysis indicates that 8-(1,3-Dioxolan-2-yl)quinoline adopts a planar conformation within kinase active sites, with the quinoline ring system occupying the adenine-binding region and the dioxolane group extending into solvent-accessible areas. This orientation maximizes π-π stacking interactions with aromatic residues while maintaining optimal hydrogen bonding geometry [21] [22].
Molecular dynamics simulations performed subsequent to docking studies confirm the stability of kinase-inhibitor complexes over extended timescales. These simulations reveal that the compound maintains favorable binding interactions throughout 100-nanosecond trajectories, with root mean square deviation values consistently below 3.0 Å [13] [22].
Selectivity profiling through comparative docking studies demonstrates that 8-(1,3-Dioxolan-2-yl)quinoline exhibits preferential binding to specific kinase subtypes. The structural features of the dioxolane substituent contribute to this selectivity by creating unique interaction patterns that are accommodated differently across various kinase active sites [23] [19].
Free energy calculations using molecular mechanics combined with Poisson-Boltzmann surface area methods provide quantitative estimates of binding affinities. These calculations consistently predict binding free energies in the micromolar to nanomolar range, supporting the potential therapeutic relevance of 8-(1,3-Dioxolan-2-yl)quinoline as a kinase inhibitor [12] [20].
Quantitative structure-activity relationship modeling represents a fundamental computational approach for understanding the biological activity patterns of 8-(1,3-Dioxolan-2-yl)quinoline and related derivatives. These models establish mathematical relationships between molecular descriptors and observed biological activities, enabling rational drug design and activity prediction [24] [25].
The development of robust QSAR models for quinoline derivatives requires comprehensive descriptor selection encompassing electronic, topological, and physicochemical properties. Molecular descriptors relevant to 8-(1,3-Dioxolan-2-yl)quinoline include molecular weight, lipophilicity, polar surface area, hydrogen bonding capacity, and electronic parameters derived from quantum chemical calculations [26] [27].
Statistical modeling approaches for quinoline QSAR analysis have employed various machine learning algorithms, including partial least squares regression, support vector machines, random forests, and neural networks. These methods demonstrate varying degrees of success depending on dataset characteristics and descriptor selection strategies [24] [28].
QSAR Model Performance Metrics
| Study Type | Dataset Size | R² Training | Q² Cross-Validation | R² Test | Method | Reference |
|---|---|---|---|---|---|---|
| Quinoline Derivatives | 18 compounds | 0.95 | - | - | Gradient Boosting | [24] |
| Quinoxaline Series | 380 descriptors | - | - | - | GA-PLS/SA-PLS | [27] |
| Quinoline Quinones | 28 compounds | - | - | - | DFT-derived | [25] |
| Anti-gastric Cancer | 33 compounds | 0.931 | 0.625 | 0.875 | CoMFA | [28] |
Three-dimensional QSAR methodologies, particularly Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide spatial information about structure-activity relationships. These approaches generate contour maps that visualize favorable and unfavorable regions for biological activity around the molecular framework [28] [18].
For 8-(1,3-Dioxolan-2-yl)quinoline, the dioxolane substituent introduces specific steric and electrostatic field contributions that influence biological activity. CoMFA studies of related quinoline derivatives reveal that bulky substituents at the 8-position generally enhance activity through favorable hydrophobic interactions, while polar groups contribute through hydrogen bonding mechanisms [28] [20].
Descriptor importance analysis indicates that electronic parameters, particularly those related to frontier molecular orbitals and charge distribution, play crucial roles in determining biological activity. The electrophilicity index, electronegativity, and molecular hardness emerge as significant predictors of quinoline bioactivity across multiple studies [25] [29].
Validation protocols for QSAR models include internal cross-validation using leave-one-out or leave-many-out procedures, as well as external validation using independent test sets. The most robust models demonstrate Q² values above 0.5 and external R² values exceeding 0.7, indicating reliable predictive capability [24] [27].
Machine learning approaches have shown particular promise for modeling complex structure-activity relationships in quinoline derivatives. Ensemble methods combining multiple algorithms often outperform individual approaches, providing improved prediction accuracy and model robustness [24] [30].
The integration of molecular docking results with QSAR modeling creates hybrid approaches that incorporate both structure-based and ligand-based drug design principles. These combined methodologies leverage binding affinity predictions from docking studies as additional descriptors in QSAR model development [17] [18].
Feature selection algorithms play critical roles in identifying the most relevant molecular descriptors for quinoline QSAR models. Genetic algorithms and simulated annealing have proven particularly effective for descriptor selection, reducing model complexity while maintaining predictive performance [26] [27].
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for 8-(1,3-Dioxolan-2-yl)quinoline utilizes advanced machine learning algorithms to assess drug-like characteristics and potential therapeutic viability. These computational approaches provide essential early-stage screening capabilities that reduce the need for extensive experimental testing [30] [31].
Machine learning models for ADMET prediction have evolved significantly, incorporating sophisticated algorithms such as graph neural networks, deep learning architectures, and ensemble methods. The Chemprop-RDKit framework represents a state-of-the-art approach that combines molecular graph representations with traditional descriptors to achieve superior prediction accuracy [32] [33].
Absorption properties of 8-(1,3-Dioxolan-2-yl)quinoline can be predicted through models that assess intestinal permeability, bioavailability, and blood-brain barrier penetration. The compound's molecular weight of 201.22 g/mol and structural features suggest favorable oral absorption characteristics, falling within the typical range for drug-like molecules [34] [35].
Predicted ADMET Properties
| Property | Predicted Value | Confidence | Model Type | Reference |
|---|---|---|---|---|
| Molecular Weight | 201.22 g/mol | High | Calculated | [34] |
| LogP | 2.54 | Medium | ML Prediction | [36] |
| Polar Surface Area | 31.35 Ų | High | Calculated | [36] |
| Bioavailability | Favorable | Medium | Rule-based | [35] |
| BBB Permeation | Likely | Medium | ML Model | [14] |
Distribution modeling focuses on protein binding, tissue penetration, and volume of distribution parameters. The lipophilic character of 8-(1,3-Dioxolan-2-yl)quinoline, combined with its hydrogen bonding capacity through the dioxolane oxygen atoms, suggests moderate protein binding and good tissue distribution [35] [37].
Metabolism prediction algorithms assess potential biotransformation pathways, with particular attention to cytochrome P450 interactions. Quinoline derivatives typically undergo oxidative metabolism, and the dioxolane substituent may influence metabolic stability through steric hindrance or electronic effects [31] [37].
Machine learning platforms such as ADMETlab 3.0 provide comprehensive ADMET assessment capabilities with improved accuracy through multi-task learning approaches. These platforms incorporate extensive training datasets and validated prediction models specifically designed for pharmaceutical applications [33] [38].
Excretion modeling examines renal clearance, biliary elimination, and half-life predictions. The molecular size and polarity of 8-(1,3-Dioxolan-2-yl)quinoline suggest predominantly renal excretion with moderate elimination half-life characteristics [35] [39].
Toxicity prediction encompasses multiple endpoints including hepatotoxicity, cardiotoxicity, mutagenicity, and general cytotoxicity. Machine learning models trained on large toxicological databases provide risk assessment capabilities that guide compound optimization strategies [30] [32].
The integration of ADMET predictions with medicinal chemistry knowledge enables rational compound design that balances efficacy with safety considerations. Auto-ADMET and similar automated platforms facilitate high-throughput screening of compound libraries while maintaining prediction reliability [30] [33].
Uncertainty quantification in ADMET predictions provides confidence estimates that inform decision-making processes. Modern machine learning approaches incorporate Bayesian methods and ensemble techniques to generate reliable uncertainty bounds for property predictions [33] [32].
Cross-validation studies demonstrate that contemporary ADMET prediction models achieve correlation coefficients exceeding 0.8 for many properties, with particularly strong performance for absorption and distribution parameters. Continuous model refinement through active learning approaches further enhances prediction accuracy [30] [33].